![molecular formula C7H5Cl2NO2 B108784 Methyl 2,6-dichloroisonicotinate CAS No. 42521-09-5](/img/structure/B108784.png)
Methyl 2,6-dichloroisonicotinate
Overview
Description
Methyl 2,6-dichloroisonicotinate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound has been involved in the synthesis of macrocyclic esters, nucleophilic aromatic substitution reactions, and has been used as a precursor for the formation of coordination polymers with lanthanide ions .
Synthesis Analysis
The synthesis of related compounds to this compound has been explored in several studies. For instance, a one-step reaction involving isophthaloyl dichloride and methyl 6-aminonicotinate has been shown to yield trimeric and tetrameric macrocyclic esters . Additionally, the compound has been used in a highly regioselective nucleophilic aromatic substitution reaction catalyzed by DABCO, leading to the formation of 6-aryloxy ethers . Furthermore, a method for the Buchwald–Hartwig mono-N-arylation of aniline with this compound has been reported, demonstrating the sensitivity of this cross-coupling method to the steric and electronic nature of the coupling partners .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using various techniques. X-ray structural analysis has revealed that certain radicals derived from dichlorophenyl compounds adopt a propeller-like conformation with twisted phenyl rings . The macrocyclic esters derived from reactions involving this compound exhibit a semi-flexible imide hinge, which allows for macrocyclic ring closure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including the aforementioned nucleophilic aromatic substitution and Buchwald–Hartwig cross-coupling reactions . These reactions are crucial for the synthesis of more complex organic molecules and have been studied for their regioselectivity and efficiency.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound have been investigated through experimental and theoretical studies. For example, the magnetic properties of coordination polymers based on a derivative of this compound have been examined, revealing behaviors such as slow magnetic relaxation and field-induced magnet behavior . Additionally, the solubility of related compounds in various solvents has been determined, and molecular dynamic simulations have been used to analyze solute-solvent interactions .
Scientific Research Applications
Application in Organic Synthesis
Methyl 2,6-dichloroisonicotinate has been utilized in the Buchwald-Hartwig mono-N-arylation process, a method for the desymmetrization of aniline compounds. This chemical reacts with aniline using palladium acetate and other reagents, demonstrating the sensitivity of this cross-coupling method to the steric and electronic nature of the coupling partners (Lorimer, O’Connor, & Brimble, 2008).
Inducing Biosynthesis of Plant Secondary Metabolites
Novel derivatives of 2,6-dichloroisonicotinic acid, such as trifluoroethyl 2,6-dichloroisonicotinate, have been synthesized and evaluated for their potential as elicitors in inducing the biosynthesis of plant secondary metabolites. These compounds have shown significant effectiveness in increasing the accumulation of bioactive compounds in plants like Taxus chinensis (Qian et al., 2006).
Enhancing Plant Disease Resistance
2,6-dichloroisonicotinic acid has been applied to soybeans to assess its effect on disease severity caused by Sclerotinia sclerotiorum. The treatment resulted in a reduction in disease severity and a corresponding increase in yield, particularly in susceptible cultivars under high disease pressure. This suggests its role in resistance induction (Dann, Diers, Byrum, & Hammerschmidt, 1998).
Potentiation of Herbicidal Activity
The compound has been found to potentiate the herbicidal activity of atrazine, a photosystem II-inhibiting herbicide, against weeds. The addition of 2,6-dichloroisonicotinic acid to atrazine significantly increased its effectiveness, demonstrating its potential in agricultural applications (Silverman et al., 2005).
Inhibition of Catalase Activity in Plants
2,6-dichloroisonicotinic acid, along with salicylic acid, has been shown to inhibit the enzymatic activity of catalase in tobacco. This inhibition is linked to the induction of plant defense responses, including the synthesis of pathogenesis-related proteins and enhanced disease resistance (Conrath, Chen, Ricigliano, & Klessig, 1995).
Safety and Hazards
Methyl 2,6-dichloroisonicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Methyl 2,6-dichloroisonicotinate is a derivative of nicotinic acid, also known as niacin . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The primary target of this compound is thought to be peripheral vasodilation .
Mode of Action
This action is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The result of the action of this compound is enhanced local blood flow at the site of application, due to its vasodilatory effect . This increased blood flow can help to alleviate muscle and joint pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the condition of the skin where the compound is applied can affect its absorption and subsequent action. Furthermore, the stability of the compound could be affected by factors such as temperature and light exposure. Therefore, it is recommended to store this compound in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
methyl 2,6-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGHSUHOYEBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195310 | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42521-09-5 | |
Record name | 4-Pyridinecarboxylic acid, 2,6-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42521-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVT9VVW6XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is methyl 2,6-dichloroisonicotinate a useful starting material in organic synthesis?
A1: this compound is a valuable building block in organic synthesis due to its symmetrical structure and the presence of two reactive chlorine atoms. These features allow for its selective modification through reactions like the Buchwald-Hartwig amination. Specifically, the research highlights its use in a desymmetrization method, where only one chlorine atom is substituted, generating a more complex product with potential for further derivatization. [, ]
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